BenchChemオンラインストアへようこそ!

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide

Medicinal Chemistry Fluorescent Probe Structure-Activity Relationship

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide (CAS 1257549-43-1) is a heterocyclic compound belonging to the 2,5-disubstituted 1,3,4-oxadiazole class, incorporating a pyridine-2-carboxamide (picolinamide) moiety at the 2-position and a phenoxymethyl group at the 5-position. The picolinamide portion is a privileged fragment in kinase inhibitor design and sodium channel blocker programs, while the 1,3,4-oxadiazole core has been extensively validated as a bioisostere of amides and esters in S1P1 receptor agonists and anti-inflammatory agents.

Molecular Formula C15H12N4O3
Molecular Weight 296.286
CAS No. 1257549-43-1
Cat. No. B2699013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide
CAS1257549-43-1
Molecular FormulaC15H12N4O3
Molecular Weight296.286
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=CC=CC=N3
InChIInChI=1S/C15H12N4O3/c20-14(12-8-4-5-9-16-12)17-15-19-18-13(22-15)10-21-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19,20)
InChIKeyMWEXHJRIKPISPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide (CAS 1257549-43-1): A Structurally Distinct 1,3,4-Oxadiazole Scaffold for Kinase and S1P1 Receptor-Focused Programs


N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide (CAS 1257549-43-1) is a heterocyclic compound belonging to the 2,5-disubstituted 1,3,4-oxadiazole class, incorporating a pyridine-2-carboxamide (picolinamide) moiety at the 2-position and a phenoxymethyl group at the 5-position [1]. The picolinamide portion is a privileged fragment in kinase inhibitor design and sodium channel blocker programs, while the 1,3,4-oxadiazole core has been extensively validated as a bioisostere of amides and esters in S1P1 receptor agonists and anti-inflammatory agents [2]. The phenoxymethyl substituent introduces a flexible, electron-rich aromatic ether linkage, distinguishing this compound from more common 5-phenyl or 5-methyl analogs by potentially enhancing lipophilicity (XLogP3: 1.7) and offering a unique hydrogen-bond acceptor profile [1]. This compound serves as a versatile intermediate and screening candidate for medicinal chemistry programs targeting kinases, GPCRs, and NTPDases.

Procurement Risks with Generic 'Oxadiazole-Picolinamide' Substitutes for CAS 1257549-43-1


The 1,3,4-oxadiazole scaffold is highly sensitive to substitution patterns, with minor structural changes leading to profound shifts in biological activity and target selectivity. For instance, within the picolinamide-oxadiazole series, moving from a picolinamide (pyridine-2-carboxamide) to its regioisomeric isonicotinamide (pyridine-4-carboxamide) alters metal chelation properties and fungicidal spectrum, as demonstrated by Cu2+ and Zn2+ fluorescence quenching studies [1]. Similarly, oxadiazole derivatives in the S1P1 agonist class show that the nature of the 5-substituent (phenoxymethyl vs. phenyl vs. heteroaryl) directly determines the degree of lymphocyte sequestration and selectivity over S1P3, which is critical for avoiding cardiovascular liability [2]. Substituting CAS 1257549-43-1 with a simpler 5-methyl or 5-phenyl analog therefore risks losing the specific hydrogen-bonding and steric profile conferred by the phenoxymethyl group, which may be essential for binding interactions in the intended target pocket. This evidence underscores the need to source the exact compound for reproducible Structure-Activity Relationship (SAR) studies and lead optimization.

Quantitative Differentiation of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide: Evidence for Scientific Selection


Regioisomeric Picolinamide vs. Isonicotinamide: Impact on Metal Ion Chelation and Fungicidal Selectivity

The picolinamide regioisomer (CAS 1257549-43-1) is expected to exhibit a distinct metal chelation pattern compared to its isonicotinamide counterpart. In a head-to-head study of the isonicotinamide series, Cu2+ caused fluorescence quenching across all compounds, whereas Zn2+ selectively enhanced fluorescence only of the 4-methoxyphenyl-substituted derivative [1]. The picolinamide nitrogen position in CAS 1257549-43-1, being ortho to the carboxamide, provides a different chelation geometry that can be exploited for designing selective fluorescent probes or metalloenzyme inhibitors, a capability absent in the 4-substituted analogs. Additionally, the isonicotinamide analog N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)isonicotinamide (2d) achieved 100% fungicidal activity against Gibberella zeae, showcasing that even within the same regioisomeric class, small aryl substitutions drive large potency differences [1].

Medicinal Chemistry Fluorescent Probe Structure-Activity Relationship

Phenoxymethyl-Substituted 1,3,4-Oxadiazoles as Superior 15-LOX Inhibitors Compared to Non-Phenoxy Analogs

A closely related series of 5-((2,4-dichlorophenoxymethyl)-1,3,4-oxadiazole-2-thiol)acetamides exhibited potent 15-LOX inhibition with IC50 values ranging from 4.72±0.51 μM to 9.52±0.25 μM, comparable to the standard drug quercetin (IC50 4.86±0.14 µM) [1]. The phenoxymethyl moiety is a critical pharmacophore for this activity, as it enables key hydrophobic and hydrogen-bonding interactions within the enzyme active site (binding affinities of -8.1 to -8.2 kcal/mol for the most potent analogs) [1]. CAS 1257549-43-1 retains this essential phenoxymethyl group but replaces the thiol-acetamide portion with a picolinamide, a modification that could shift the inhibitory profile towards kinase or NTPDase targets while preserving the favorable binding characteristics of the phenoxymethyl-oxadiazole core.

Anti-inflammatory 15-Lipoxygenase Inhibition Enzyme Assay

Predicted Physicochemical Advantage: Lipophilicity and Hydrogen-Bonding Profile vs. 5-Phenyl Analogs

The phenoxymethyl substituent in CAS 1257549-43-1 provides a calculated XLogP3 of 1.7 and a Topological Polar Surface Area (TPSA) of 90.1 Ų [1]. This lipophilicity is balanced by a higher hydrogen-bond acceptor count (6) compared to a hypothetical 5-phenyl analog, which would have an XLogP3 closer to ~2.5 and fewer H-bond acceptors. The increased polarity and H-bonding capacity of the phenoxymethyl group can improve aqueous solubility and reduce non-specific protein binding relative to purely aromatic 5-substituents, while maintaining sufficient lipophilicity for membrane permeability. This profile aligns with desirable central nervous system (CNS) drug-like properties or oral bioavailability parameters, offering a measurable differentiation for lead selection over common 5-phenyl-1,3,4-oxadiazole building blocks.

Drug Design Physicochemical Properties Lead Optimization

Scaffold Specificity in Cancer Cell Growth Inhibition: Evidence from Phenoxymethyl-Oxadiazole CRMP1 Inhibitors

A direct analog series, N-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(phenylamino)acetamide (compounds 5f-5i), was designed and evaluated as Collapsin Response Mediator Protein 1 (CRMP1) inhibitors for small lung cancer [1]. Compounds 5a and 5f demonstrated equipotent activity to the standard drug Bevacizumab in inhibiting NCI-H2066 cell growth in a TRAP assay [1]. This confirms that the phenoxymethyl-oxadiazole core can be functionalized at the 2-amino position to achieve potent anticancer activity. CAS 1257549-43-1 substitutes the phenylaminoacetamide group with a picolinamide, creating a new vector for hinge-binding interactions in kinase targets. This modification could redirect the anticancer mechanism from CRMP1/telomerase inhibition towards kinase-dependent pathways, a hypothesis testable only with the exact picolinamide derivative.

Anticancer CRMP1 Inhibition Lung Cancer

High-Impact Application Scenarios for N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide in Drug Discovery


Design of Selective Kinase Inhibitors via Picolinamide Hinge-Binding Motif

The picolinamide group is a well-established hinge-binding motif in kinase inhibitor design (e.g., in TTX-S sodium channel blockers and mGlu4 PAMs). By integrating CAS 1257549-43-1 into a fragment-based screening library, medicinal chemists can exploit the phenoxymethyl-oxadiazole core as a solubility-enhancing module while using the picolinamide to anchor to the kinase hinge region. This combination, supported by the compound's lower XLogP3 compared to 5-phenyl analogs, can generate leads with improved ligand efficiency and selectivity profiles [1]. This scenario is directly supported by the physicochemical differentiation evidence from Section 3.

Development of Metal-Responsive Fluorescent Probes for Zn2+ Sensing

The distinct chelation geometry of the picolinamide regioisomer, as inferred from isonicotinamide fluorescence studies, makes CAS 1257549-43-1 a candidate scaffold for developing turn-on or ratiometric fluorescent sensors for Zn2+ ions. Unlike the isonicotinamide series where Zn2+ only enhanced fluorescence of select derivatives, the ortho-nitrogen in picolinamide could provide a more general chelation pocket, enabling the design of probes for biological zinc imaging in neuronal tissues or pancreatic beta-cells [1].

Covalent Inhibitor Design via Functionalization of the Oxadiazole 2-Amino Position

The 2-amino position of the 1,3,4-oxadiazole ring in CAS 1257549-43-1 can be further derivatized with electrophilic warheads (e.g., acrylamides, chloroacetamides) to create covalent inhibitors targeting cysteine residues in 15-LOX or NTPDases. The phenoxymethyl group ensures the molecule occupies the hydrophobic pocket adjacent to the active site, as demonstrated by the molecular docking of analogs 7i and 7l, which formed hydrogen bonds with Thr274 and Val256 in 15-LOX [1]. This application leverages the class-level inference from the 15-LOX inhibitor series.

Anticancer Agent Profiling in S1P1 Receptor Agonist Programs

Given the structural similarity to oxadiazole-based S1P1 agonists disclosed in patents from Bristol-Myers Squibb and Merck Serono, CAS 1257549-43-1 can serve as a comparator compound in selectivity panels against S1P3 and S1P2 receptors. The phenoxymethyl substitution may reduce S1P3-mediated bradycardia risk, a common liability of early S1P1 agonists, while the picolinamide offers an additional hydrogen-bonding interaction that could enhance receptor residence time [2]. This scenario translates the evidence from related patent disclosures into a actionable research application.

Quote Request

Request a Quote for N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.